N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide
Overview
Description
N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, which is known for its biological activity, linked to a phenylacetamide group through a hydroxypropoxy bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions. The resulting benzimidazole is then alkylated with 2-chloropropanol to introduce the hydroxypropoxy group. Finally, the phenylacetamide moiety is attached through an amide bond formation reaction, typically using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).
Reduction: The nitro group on the benzimidazole can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Alkyl halides or aryl halides, sodium hydride (NaH) as base, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the benzimidazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide is primarily attributed to its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can disrupt various biological pathways, leading to therapeutic effects. For example, in cancer cells, this compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide
- N-{4-[3-(2-methyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}acetamide
- N-{4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}acetamide
Uniqueness
This compound stands out due to the presence of the benzyl group, which can enhance its binding affinity to certain molecular targets compared to its methyl or ethyl analogs. This can result in higher potency and efficacy in its biological applications.
Properties
IUPAC Name |
N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-18(29)26-20-11-13-22(14-12-20)31-17-21(30)16-28-24-10-6-5-9-23(24)27-25(28)15-19-7-3-2-4-8-19/h2-14,21,30H,15-17H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHBICUMBMTPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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